Isodecyl diphenyl phosphate
Overview
Description
Isodecyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its effectiveness in enhancing the flame resistance of various materials, including plastics and textiles. The compound is characterized by its chemical formula C22H31O4P and a molecular weight of 390.45 g/mol .
Mechanism of Action
Target of Action
Isodecyl diphenyl phosphate (IDDP) is an organophosphate flame retardant . The primary targets of IDDP are materials that are prone to combustion, such as plastics and textiles . By interacting with these materials, IDDP increases their resistance to ignition and slows the spread of fire.
Mode of Action
Organophosphates like IDDP work by releasing phosphorus oxides when heated . These oxides can dilute flammable gases in the vicinity, reducing the availability of fuel for the fire. Additionally, the release of these oxides can absorb heat, lowering the temperature and further inhibiting the combustion process .
Biochemical Pathways
The biochemical pathways involved in the action of IDDP are primarily related to the chemical reactions of combustion. By releasing phosphorus oxides, IDDP interferes with the combustion process at a chemical level, disrupting the chain reactions that allow a fire to sustain and spread .
Pharmacokinetics
Instead, its effectiveness depends on its chemical properties and its interaction with materials in its environment .
Result of Action
The primary result of IDDP’s action is the increased fire resistance of the materials it’s applied to. This can significantly slow the spread of fire, providing crucial extra time for individuals to evacuate and for fire services to respond .
Action Environment
The efficacy and stability of IDDP can be influenced by various environmental factors. For example, its effectiveness can be reduced at extremely high temperatures, as this can accelerate the breakdown of the compound . Additionally, IDDP may hydrolyze under high or low pH conditions . Therefore, the specific environment in which IDDP is used can have a significant impact on its performance as a flame retardant.
Biochemical Analysis
Biochemical Properties
Isodecyl diphenyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, this compound can inhibit certain esterases, leading to alterations in metabolic processes . Additionally, it has been shown to bind to proteins involved in cellular signaling, potentially affecting signal transduction pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in oxidative stress and inflammation . Furthermore, it can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition can result in the accumulation of acetylcholine, leading to disrupted neural signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis under certain conditions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can lead to subtle changes in cellular function, while higher doses can result in more pronounced effects . For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and inflammation . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in lipid metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and overall metabolic activity . These interactions can have downstream effects on cellular processes and overall organismal health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, this compound has been shown to bind to lipid transporters, affecting its distribution within cellular membranes . This localization can impact its activity and function, leading to specific biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . This localization can influence its interactions with biomolecules and overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl diphenyl phosphate is typically synthesized through an esterification reaction involving isodecyl alcohol and diphenyl phosphate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is maintained at elevated temperatures (around 150-200°C) to facilitate the esterification process. The product is then purified through distillation and filtration to remove any impurities .
Types of Reactions:
Substitution: In the presence of strong reducing agents, this compound can form highly toxic and flammable phosphine gas.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Isodecyl alcohol and diphenyl phosphate.
Oxidation: Phosphorus oxides.
Substitution: Phosphine gas
Scientific Research Applications
Isodecyl diphenyl phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Triphenyl phosphate
- Isopropylated phenyl phosphate
- Tricresyl phosphate
Comparison: Isodecyl diphenyl phosphate is unique in its structural composition, which includes an isodecyl group attached to the diphenyl phosphate moiety. This structural feature imparts specific properties, such as enhanced flame retardancy and plasticizing effects, making it more effective in certain applications compared to its analogs .
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Properties
IUPAC Name |
8-methylnonyl diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJRXVZSJCHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O4P | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274200 | |
Record name | 8-Methylnonyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274200 | |
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Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosphoric acid, isodecyl diphenyl ester | |
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Record name | Isodecyl diphenyl phosphate | |
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Boiling Point |
Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |
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Density |
1.074 (NTP, 1992) - Denser than water; will sink, 1.070 | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
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Record name | ISODECYL DIPHENYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |
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Vapor Pressure |
0.000016 [mmHg] | |
Record name | Isodecyl diphenyl phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
29761-21-5 | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isodecyl diphenyl phosphate | |
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Record name | Phosphoric acid, isodecyl diphenyl ester | |
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Record name | Isodecyl diphenyl phosphate | |
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Record name | ISODECYL DIPHENYL PHOSPHATE | |
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Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-31 °F (NTP, 1992) | |
Record name | ISODECYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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